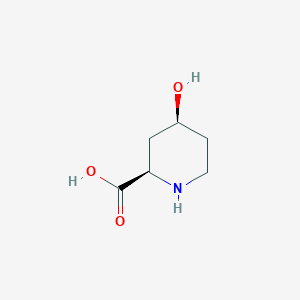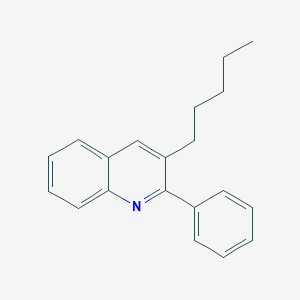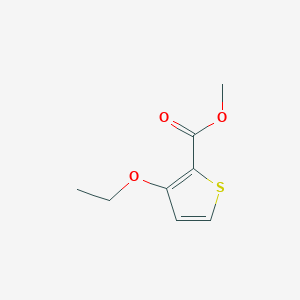
1-(3-Fluorophenyl)cyclohexylamine
Übersicht
Beschreibung
The compound "1-(3-Fluorophenyl)cyclohexylamine" is not directly mentioned in the provided papers. However, the papers discuss related compounds with fluorophenyl groups and cyclohexane structures, which can provide insights into the chemical behavior and properties that might be expected from "1-(3-Fluorophenyl)cyclohexylamine" .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and catalytic reduction processes. For instance, the preparation of a diamine with a cyclohexane cardo group involved a reaction between 1,1-bis(4-hydroxyphenyl)cyclohexane and 2-chloro-5-nitrobenzotrifluoride, followed by reduction with hydrazine and Pd/C . Another synthesis method for a compound with a fluorophenyl group used ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid . These methods could potentially be adapted for the synthesis of "1-(3-Fluorophenyl)cyclohexylamine".
Molecular Structure Analysis
The molecular structures of the compounds studied show various conformations and dihedral angles. For example, the cyclohexyl ring often adopts a chair conformation, which is a stable form for cyclohexane derivatives . The dihedral angles between the fluorophenyl rings and other parts of the molecules vary, indicating different degrees of planarity and steric interactions .
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions specific to "1-(3-Fluorophenyl)cyclohexylamine". However, the presence of the fluorophenyl group can influence the reactivity of the compound, potentially affecting electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds with fluorophenyl and cyclohexane structures include good solubility in organic solvents, high thermal stability, and specific interactions in the crystal form, such as hydrogen bonding and weak intermolecular interactions . These properties are important for the practical applications of such compounds, including their use in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
1-(3-Fluorophenyl)cyclohexylamine and related compounds have been extensively studied in crystallography. For instance, a study explored the molecular structure of Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, revealing its distorted envelope conformation and the interactions forming a two-dimensional network in the crystal structure (Jasinski et al., 2012). Similarly, another study on (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one highlighted its distorted conformation and weak intermolecular interactions (Jasinski et al., 2012).
Analytical Characterization
Various cyclohexylamines, including 1-(3-Fluorophenyl)cyclohexylamine, have been characterized analytically to understand their properties better. For example, a study presented the analytical profiles of related psychoactive arylcyclohexylamines, offering insights into their chemical characteristics and potential applications in research (De Paoli et al., 2013). Another investigation focused on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines, providing valuable data for the identification of new substances of abuse (Wallach et al., 2016).
Pharmacological Research
The compound has been involved in pharmacological research, especially concerning its potential in developing new therapeutic agents. A notable study in this context is the synthesis of derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine, which showed affinity for the serotonin transporter and the 5-HT1A receptor, indicating their promise for further studies in antidepressant drug development (Evrard et al., 2005).
DNA Interaction Studies
In the realm of biochemistry, compounds similar to 1-(3-Fluorophenyl)cyclohexylamine have been studied for their interactions with DNA. A key example is the study on the crystal structure of an asymmetric platinum complex bound to a DNA dodecamer, offering insights into the drug-DNA interactions that are crucial for developing new cancer therapies (Silverman et al., 2002).
Safety And Hazards
1-(3-Fluorophenyl)cyclohexylamine is used for research and development purposes and is not intended for medicinal, household, or other uses . Related compounds such as 1-Phenylcyclohexylamine are known to be flammable, harmful if swallowed or in contact with skin, cause severe skin burns and eye damage, and are suspected of damaging fertility .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVEKXINNKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154952 | |
| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclohexylamine | |
CAS RN |
125827-86-3 | |
| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125827863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



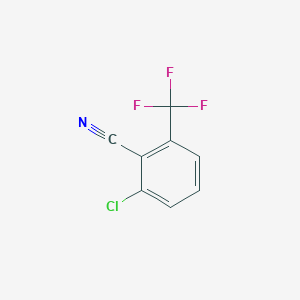
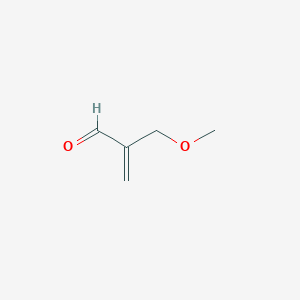
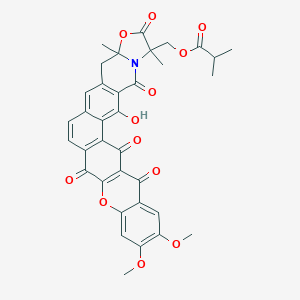
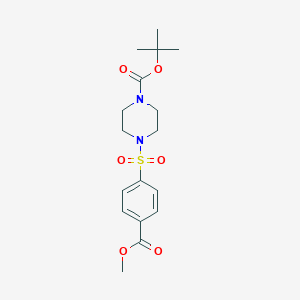
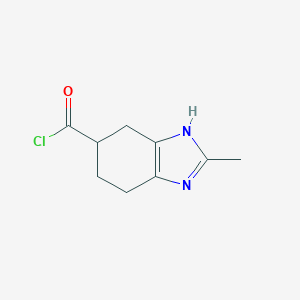
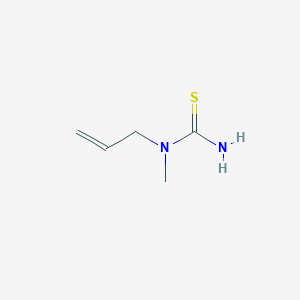
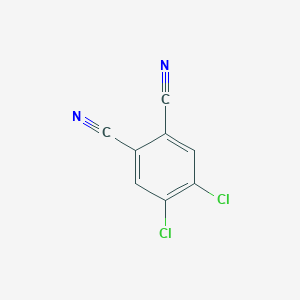
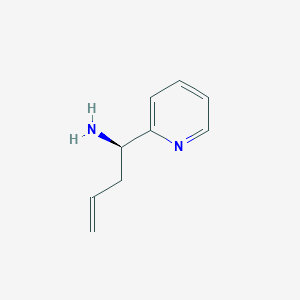
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
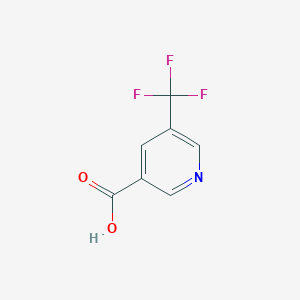
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
